molecular formula C18H23N5O2 B2762040 8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 300392-63-6

8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2762040
CAS No.: 300392-63-6
M. Wt: 341.415
InChI Key: ZORARNLXWGQBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family It is characterized by its complex structure, which includes a benzylamino group, a methyl group, and a 3-methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a benzylamine and subsequent functionalization to introduce the 3-methylbutyl group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[Benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

8-(benzylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-12(2)9-10-23-14-15(22(3)18(25)21-16(14)24)20-17(23)19-11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORARNLXWGQBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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